N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide
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Overview
Description
N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzoyl chloride with an amine to form an intermediate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a trifluoromethyl-substituted phenylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes:
Batch Processing: Reactants are combined in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((4-nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3
Uniqueness
N-(2-oxo-2-phenyl-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)benzamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H17F3N2O2 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[2-oxo-2-phenyl-1-[3-(trifluoromethyl)anilino]ethyl]benzamide |
InChI |
InChI=1S/C22H17F3N2O2/c23-22(24,25)17-12-7-13-18(14-17)26-20(19(28)15-8-3-1-4-9-15)27-21(29)16-10-5-2-6-11-16/h1-14,20,26H,(H,27,29) |
InChI Key |
NBTCWULLIDZWQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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